6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine
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Overview
Description
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo-pyridazine scaffold, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with trifluoromethyl-substituted hydrazine derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolo-pyridazine derivatives.
Substitution: Formation of substituted triazolo-pyridazine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-B]pyridazine: Known for its anxiolytic properties.
6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine: Studied for its antibacterial activity.
Uniqueness: 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine stands out due to its unique trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial .
Properties
Molecular Formula |
C6H3F3N4 |
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Molecular Weight |
188.11 g/mol |
IUPAC Name |
6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-5-11-10-3-13(5)12-4/h1-3H |
InChI Key |
HRJSKRKKQRMIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2N=C1C(F)(F)F |
Origin of Product |
United States |
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